molecular formula C17H20BrN3O4S B2746759 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034490-07-6

3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one

カタログ番号: B2746759
CAS番号: 2034490-07-6
分子量: 442.33
InChIキー: UPHYKJCOEXMNLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one features a complex hybrid structure combining a brominated methoxyphenyl group, a propan-1-one linker, and a sulfonylated azetidine-imidazole moiety. Key motifs include:

  • Sulfonylated azetidine: The sulfonyl bridge between azetidine and the 1-methylimidazole ring may enhance metabolic stability and solubility compared to thioether analogs .
  • Imidazole core: The 1-methyl-1H-imidazol-2-yl group is a common pharmacophore in kinase inhibitors and antimicrobial agents .

特性

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4S/c1-20-8-7-19-17(20)26(23,24)14-10-21(11-14)16(22)6-3-12-9-13(18)4-5-15(12)25-2/h4-5,7-9,14H,3,6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYKJCOEXMNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic molecule with potential biological activity. This article reviews its structure, synthesis, and biological properties, focusing on its pharmacological relevance and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20BrN3O4SC_{17}H_{20}BrN_{3}O_{4}S, with a molecular weight of 442.3 g/mol. The structure includes a brominated phenyl group, an imidazole derivative, and a sulfonamide moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H20BrN3O4SC_{17}H_{20}BrN_{3}O_{4}S
Molecular Weight442.3 g/mol
CAS Number2034490-07-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and the introduction of the sulfonamide group. The detailed synthetic route can vary but often includes the following steps:

  • Formation of the azetidine ring : Using appropriate precursors that can undergo cyclization.
  • Bromination : The introduction of the bromine atom at the 5-position of the phenyl ring.
  • Sulfonamide formation : The attachment of the sulfonamide group to the imidazole derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, which are structurally similar to our compound. These compounds often exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives containing imidazole rings have shown effectiveness against resistant strains like MRSA and Pseudomonas aeruginosa .

In vitro assays have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the range of 10–50 µM against several bacterial species, indicating promising antibacterial properties . Although specific data on this compound's antimicrobial activity is limited, its structural components suggest it may possess similar properties.

The proposed mechanism of action for compounds with similar structures involves interaction with bacterial DNA or inhibition of essential enzymes involved in cell wall synthesis. The presence of the sulfonamide group may enhance this interaction by mimicking p-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria .

Case Studies

Case Study 1: Antimicrobial Testing
A study evaluated a series of imidazole derivatives for their antibacterial efficacy against E. coli and S. aureus. The results indicated that compounds with similar structural motifs to 3-(5-bromo-2-methoxyphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one exhibited MIC values ranging from 15–30 µM, suggesting that our compound could potentially exhibit comparable activity .

Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of various sulfonamide-containing compounds on cancer cell lines. Results indicated that certain modifications in structure led to enhanced cytotoxicity against human cancer cells, emphasizing the importance of structural optimization in drug design .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and related molecules from the evidence:

Compound Name/ID Structural Features Key Properties/Findings Reference
Target Compound - 5-Bromo-2-methoxyphenyl
- Sulfonylated azetidine-imidazole
- Propan-1-one
Hypothesized enhanced solubility and stability due to sulfonyl group vs. thioethers
5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) - Bromoindole-imidazole hybrid
- Dimethoxyphenethyl substituent
Melting point: 141–142°C; IR (C=N stretch: 1602 cm⁻¹); Antitumor activity hypothesized
6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) - Regioisomer of 34
- Bromine at indole C6
Melting point: 133–134°C; Distinct NMR shifts due to bromine position
2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenyl-propan-1-ol - Bromothiophene-imidazole hybrid
- Propanol linker
Single-crystal X-ray data (R factor: 0.033); Steric bulk from diphenyl groups
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid - Thioether-linked imidazole
- Propanoic acid terminus
Poor yield in initial synthesis; Optimized via 3-bromopropanoic acid substitution
5-Nitro-1,3-bis(prop-2-ynyl)benzimidazol-2-one - Benzimidazolone core
- Propargyl substituents
Synthesized via propargyl bromide reaction; Potential for click chemistry

Key Structural and Functional Insights

Bromine Substitution Effects: Compounds 34 and 35 demonstrate that bromine positioning (C5 vs. C6 on indole) significantly alters melting points and NMR profiles, suggesting similar regiochemical sensitivity in the target compound’s methoxyphenyl group .

Linker and Functional Group Variations: The propan-1-one linker in the target compound differs from the propanol in or propanoic acid in , likely affecting polarity and hydrogen-bonding capacity. Sulfonylation (target) vs. thioether () or triazole () linkages may improve oxidative stability and reduce metabolic degradation .

Synthetic Strategies: Sulfonyl groups are often introduced via chlorosulfonation (e.g., ) or oxidation of thioethers. The target’s sulfonylated azetidine may derive from intermediates similar to those in , where bromopropanoic acid reacts with methimazole derivatives. Imidazole functionalization (e.g., methylation at N1) is critical for avoiding off-target interactions, as seen in .

Pharmacological and Physicochemical Considerations

  • Solubility : The sulfonyl group in the target compound likely enhances water solubility compared to thioether analogs like , aligning with trends in sulfonamide drug design .

Q & A

Q. How stable is the compound under varying pH and temperature conditions?

  • Stability Studies :
  • Accelerated Degradation : Incubate at pH 1–13 (37°C, 24 hrs); analyze via HPLC.
  • Thermal Gravimetric Analysis (TGA) : Decomposition onset at ~200°C .
  • Recommendations : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the sulfonyl group .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。